molecular formula C8H4F4O2 B057335 2-Fluoro-4-(trifluoromethyl)benzoic acid CAS No. 115029-24-8

2-Fluoro-4-(trifluoromethyl)benzoic acid

Cat. No. B057335
CAS RN: 115029-24-8
M. Wt: 208.11 g/mol
InChI Key: OCIYTBZXTFPSPI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)benzoic acid, also known as FTB, is an organic compound that is widely used in the scientific research and laboratory fields. It is a trifluoromethyl derivative of benzoic acid, and is a colorless crystalline solid. FTB is used in a variety of applications such as organic synthesis, drug synthesis, and as a reagent in chemical reactions. FTB has many uses in laboratory experiments due to its unique properties, including its low melting point and its ability to act as a catalyst in certain reactions.

Scientific Research Applications

  • Metabolism Studies : 2-Fluoro-4-(trifluoromethyl)benzoic acid, along with other substituted benzoic acids, has been studied for its metabolism in rats using NMR spectroscopy. The research found that phase II glucuronidation or glycine conjugation reactions dominated the metabolism of these compounds (Ghauri et al., 1992).

  • Directed Lithiation : Research on the directed lithiation of unprotected benzoic acids, including this compound, has provided insights into organic synthesis methodologies. This process allows for the ortho-substitution of benzoic acid derivatives, contributing to the development of new synthetic routes (Bennetau et al., 1995).

  • Functionalization of Aromatic Substrates : The compound has been mentioned in studies focusing on the exhaustive functionalization of aromatic and heterocyclic substrates. These methods are valuable for creating new building blocks in medicinal chemistry and pesticide development (Schlosser, 2005).

  • Synthesis of Pharmaceutical Agents : It has been used in the synthesis of androgen receptor antagonists, highlighting its role in the development of pharmaceuticals (Li Zhi-yu, 2012).

  • Environmental Degradation Studies : Studies on the photoassisted degradation of trifluoromethyl benzoic acid isomers, including this compound, in aqueous media provide insights into environmental chemistry and the challenges posed by persistent organic pollutants (Tsukamoto et al., 2019).

  • PET Imaging Research : Its derivatives have been synthesized for use in PET imaging, aiding in medical diagnostics and research (Wang et al., 2014).

  • Chiral Derivatizing Agent : A derivative of this compound has been used as a chiral derivatizing agent for determining the absolute configuration of α-chiral primary amines and secondary alcohols (Kriegelstein et al., 2019).

  • Gas Phase Measurements : The gas phase measurements of mono-fluoro-benzoic acids, including 2-Fluoro-benzoic acid, have been conducted using Fourier transform microwave spectrometry, which is crucial for understanding the physical properties of these molecules (Daly et al., 2015).

Safety and Hazards

This compound is considered hazardous. It may cause skin and eye irritation, and may cause respiratory irritation. Personal protective equipment, including face protection, should be worn when handling this compound. It should be used in a well-ventilated area and contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIYTBZXTFPSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333770
Record name 2-Fluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115029-24-8
Record name 2-Fluoro-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115029-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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